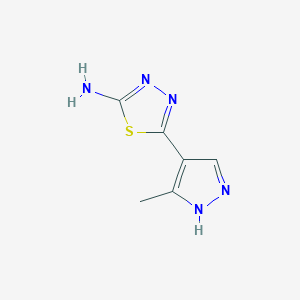
5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring fused with a thiadiazole ring, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(5-Methyl-1H-pyrazol-4-yl)ethenol
- 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
Uniqueness
5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-(5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-3-4(2-8-9-3)5-10-11-6(7)12-5/h2H,1H3,(H2,7,11)(H,8,9) |
InChI Key |
MRNTUWOYJYSYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


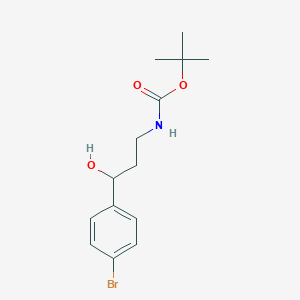
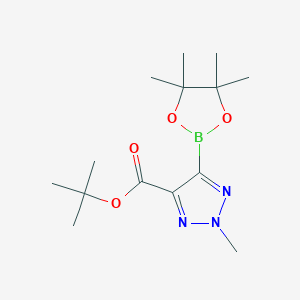
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
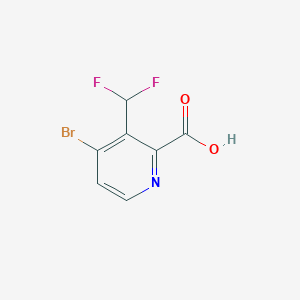

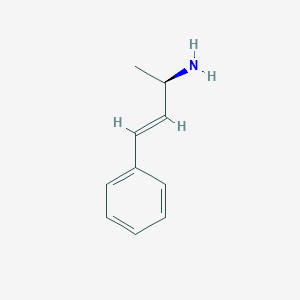
![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
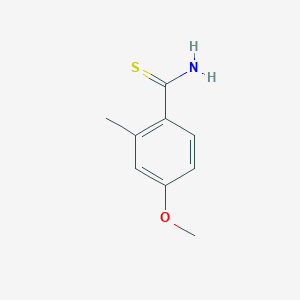
![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
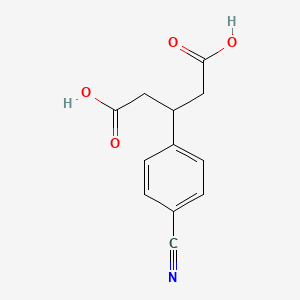
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
